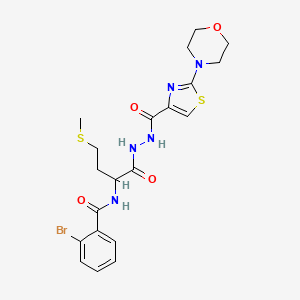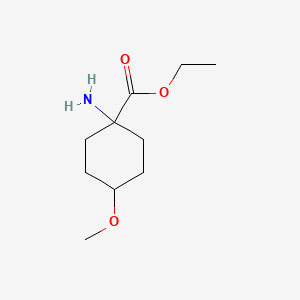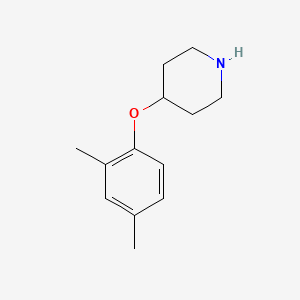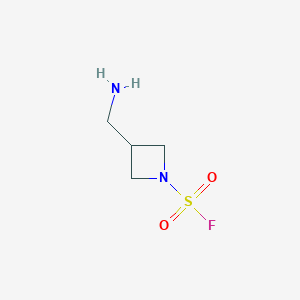![molecular formula C10H11F3OS B13559772 2-[4-(Trifluoromethylthio)phenyl]-2-propanol](/img/structure/B13559772.png)
2-[4-(Trifluoromethylthio)phenyl]-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{4-[(trifluoromethyl)sulfanyl]phenyl}propan-2-ol is an organic compound characterized by the presence of a trifluoromethyl group attached to a sulfanylphenyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(trifluoromethyl)sulfanyl]phenyl}propan-2-ol typically involves the introduction of the trifluoromethyl group through radical trifluoromethylation. This process can be achieved using various reagents and catalysts under controlled conditions. One common method involves the use of trifluoromethyl phenyl sulfone as a trifluoromethyl radical precursor . The reaction conditions often include visible light irradiation to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, to ensure efficient and cost-effective production. The use of advanced purification techniques, such as chromatography, is also essential to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
2-{4-[(trifluoromethyl)sulfanyl]phenyl}propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives.
Applications De Recherche Scientifique
2-{4-[(trifluoromethyl)sulfanyl]phenyl}propan-2-ol has several applications in scientific research:
Biology: The compound’s unique properties make it a useful probe in biological studies, particularly in understanding enzyme interactions and metabolic pathways.
Mécanisme D'action
The mechanism of action of 2-{4-[(trifluoromethyl)sulfanyl]phenyl}propan-2-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate enzyme activity, receptor binding, and other cellular processes, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluoromethyl phenyl sulfone: Used as a trifluoromethyl radical precursor in various reactions.
2-{4-[(trifluoromethyl)sulfanyl]phenyl}propan-2-amine: A related compound with similar structural features but different functional groups.
Uniqueness
2-{4-[(trifluoromethyl)sulfanyl]phenyl}propan-2-ol is unique due to its specific combination of a trifluoromethyl group and a sulfanylphenyl moiety. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C10H11F3OS |
|---|---|
Poids moléculaire |
236.26 g/mol |
Nom IUPAC |
2-[4-(trifluoromethylsulfanyl)phenyl]propan-2-ol |
InChI |
InChI=1S/C10H11F3OS/c1-9(2,14)7-3-5-8(6-4-7)15-10(11,12)13/h3-6,14H,1-2H3 |
Clé InChI |
CSEJXMGRULDBJQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CC=C(C=C1)SC(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


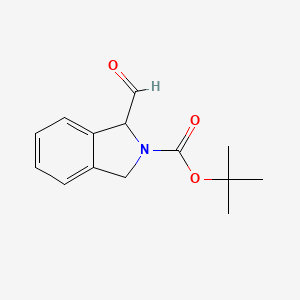
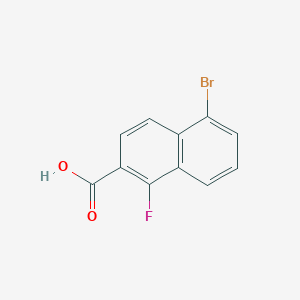
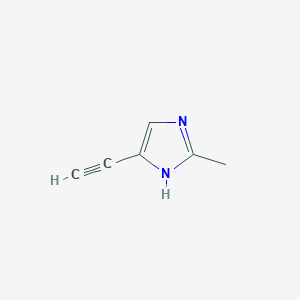
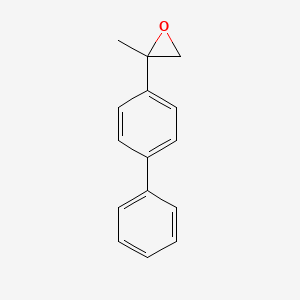
![[3-(2,2,2-trifluoroethyl)cyclohexyl]methanesulfonylchloride,Mixtureofdiastereomers](/img/structure/B13559720.png)
![rac-[(1R,5R)-2,2-difluorobicyclo[3.1.0]hexan-1-yl]methanesulfonamide](/img/structure/B13559732.png)
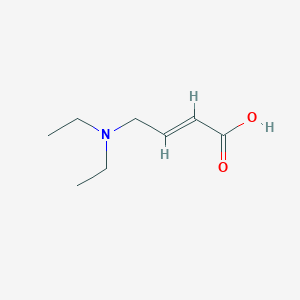
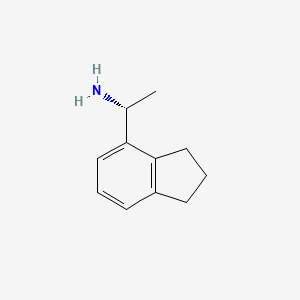

![[2-[(5-Chloropyridin-2-yl)amino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B13559747.png)
